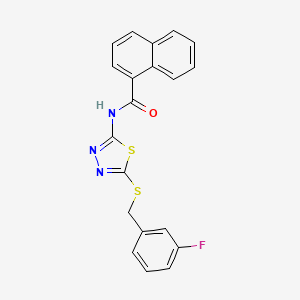

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group at the 5-position and a 1-naphthamide moiety at the 2-position. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS2/c21-15-8-3-5-13(11-15)12-26-20-24-23-19(27-20)22-18(25)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGZNDYZLRPSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.

Introduction of the Fluorobenzyl Thioether Group: The fluorobenzyl thioether group can be introduced by reacting the thiadiazole intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Coupling with Naphthamide: The final step involves the coupling of the fluorobenzyl thioether-substituted thiadiazole with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is C14H16FN3S2, indicating the presence of fluorine and sulfur atoms, which are significant for its biological activity. The compound features a thiadiazole ring substituted with a 3-fluorobenzyl thio moiety and a naphthamide group, enhancing its lipophilicity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains.

- Anticancer Properties : Studies have demonstrated its potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : It may reduce inflammation markers in biological systems.

Applications in Scientific Research

This compound has several applications across various fields:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Explored for its potential as an antimicrobial and anticancer agent. |

| Pharmacology | Interaction studies focus on binding affinity and mechanism of action within biological systems. |

| Materials Science | Investigated for properties that may enhance material performance in various applications. |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Efficacy : A study reported that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, this compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its meta-fluorinated benzylthio and 1-naphthamide groups. Below is a comparative analysis with key analogs from the evidence:

Key Comparisons:

Naphthamide vs. Acetamide: The 1-naphthamide group in the target compound increases aromatic surface area compared to acetamide derivatives (e.g., 5e, 5j), likely enhancing π-π stacking interactions in biological targets .

Synthetic Yields and Methods

- Analogs with benzylthio groups (e.g., 5h, 5j) show high yields (79–88%) via nucleophilic substitution or Cu-catalyzed click chemistry . The target compound’s synthesis may follow similar protocols, though fluorinated reagents could complicate purification .

Biological Activity Trends Antimicrobial Activity: Benzylthio-thiadiazole derivatives (e.g., 7b in ) exhibit moderate antimicrobial effects, suggesting the target’s fluorobenzyl group might enhance potency due to fluorine’s electronegativity . Antiproliferative Potential: Ureido-thiadiazole analogs (e.g., 4g–4j in ) show antiproliferative activity, implying the target’s naphthamide moiety could similarly interact with cellular targets like kinases or DNA .

Spectroscopic and Analytical Data

- IR and NMR data for analogs (e.g., 6b in ) confirm characteristic peaks for thiadiazole (C–N at 1303 cm⁻¹) and amide (C=O at 1671 cm⁻¹). The target compound’s ¹H NMR would likely show distinct aromatic signals for the 1-naphthamide and fluorobenzyl groups .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, including relevant research findings and case studies.

Structural Overview

The structural formula of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | A five-membered ring containing nitrogen and sulfur atoms, contributing to the compound's reactivity and biological activity. |

| Naphthamide Moiety | Enhances lipophilicity and potential interactions with biological targets. |

| Fluorobenzyl Group | Increases stability and may enhance binding affinity to specific targets compared to non-fluorinated analogs. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of thiadiazole derivatives against HeLa cancer cells, compounds similar to this compound demonstrated promising results:

- IC50 Values : Compounds showed IC50 values ranging from 0.37 µM to 0.95 µM.

- Mechanism of Action : Flow cytometry analysis revealed that these compounds induced apoptotic cell death and inhibited cell cycle progression at the sub-G1 phase.

This suggests that this compound may share similar mechanisms and efficacy against cancer cells as seen in its analogs .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. The presence of the thiadiazole ring contributes to their effectiveness against a range of microbial pathogens.

Comparative Analysis of Antimicrobial Efficacy

| Compound | Microbial Activity | Reference |

|---|---|---|

| This compound | Effective against Gram-positive bacteria | |

| 5-(4-chlorobenzyl)thio derivatives | Broad-spectrum antimicrobial activity |

Anti-inflammatory Properties

Research into the anti-inflammatory effects of thiadiazole derivatives has shown that they can inhibit inflammatory mediators. The mechanism often involves modulation of signaling pathways related to inflammation.

The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells:

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or inflammation.

- Receptor Interaction : Binding to cellular receptors can influence signal transduction pathways.

- Membrane Disruption : Altering membrane integrity can lead to cell death or impaired cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.